12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a chiral phosphoric acid catalyst. It is particularly known for its role in enantioselective transformations, especially in forming carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
The synthesis of 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps. Industrial production methods leverage advanced techniques in asymmetric synthesis, chiral resolution, and chiral analysis to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its structure, leading to various reduced forms.
Substitution: It can participate in substitution reactions where specific groups are replaced by others. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate these transformations.
Scientific Research Applications
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of scientific research applications:
Chemistry: It is used as a chiral phosphoric acid catalyst in various enantioselective transformations, aiding in the synthesis of complex organic molecules.
Biology: Its role in facilitating specific biochemical reactions makes it valuable in biological research.
Medicine: It is explored for its potential in drug development and synthesis of pharmaceutical compounds.
Industry: Its application in industrial processes, particularly in the production of high-purity chiral compounds, is significant.
Mechanism of Action
The compound exerts its effects through its role as a chiral phosphoric acid catalyst. It facilitates enantioselective transformations by interacting with specific molecular targets and pathways, promoting the formation of desired enantiomers in chemical reactions.
Comparison with Similar Compounds
Similar compounds include other chiral phosphoric acid catalysts that are used in enantioselective transformations. 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific structure, which provides distinct advantages in terms of reactivity and selectivity. Some similar compounds include:
- (11AR)-12-hydroxy-3,8-dimethyl-1,10-bis(4-(naphthalen-2-yl)phenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide.
Properties
Molecular Formula |
C51H39O4P |
---|---|
Molecular Weight |
746.8 g/mol |
IUPAC Name |
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C51H39O4P/c1-31-27-45(37-17-11-35(12-18-37)41-21-15-33-7-3-5-9-39(33)29-41)49-47-43(31)23-25-51(47)26-24-44-32(2)28-46(50(48(44)51)55-56(52,53)54-49)38-19-13-36(14-20-38)42-22-16-34-8-4-6-10-40(34)30-42/h3-22,27-30H,23-26H2,1-2H3,(H,52,53) |
InChI Key |
VJDKTQJNJYRVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C1CCC34CCC5=C4C(=C(C=C5C)C6=CC=C(C=C6)C7=CC8=CC=CC=C8C=C7)OP(=O)(O2)O)C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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